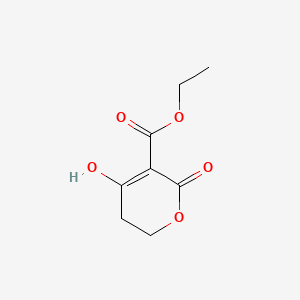

Ethyl 5,6-Dihydro-4-hydroxy-2-oxo-2H-pyran-3-carboxylate

CAS No.:

Cat. No.: VC17982582

Molecular Formula: C8H10O5

Molecular Weight: 186.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10O5 |

|---|---|

| Molecular Weight | 186.16 g/mol |

| IUPAC Name | ethyl 4-hydroxy-6-oxo-2,3-dihydropyran-5-carboxylate |

| Standard InChI | InChI=1S/C8H10O5/c1-2-12-7(10)6-5(9)3-4-13-8(6)11/h9H,2-4H2,1H3 |

| Standard InChI Key | AVXSYBZLQKWWHU-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(CCOC1=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

Ethyl 5,6-dihydro-4-hydroxy-2-oxo-2H-pyran-3-carboxylate belongs to the pyranone family, featuring a six-membered oxygen-containing ring with two double bonds partially reduced (5,6-dihydro) . The IUPAC name reflects its substitution pattern: a hydroxyl group at position 4, a ketone at position 2, and an ethyl ester at position 3 . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 30694-06-5 | |

| Molecular Formula | ||

| Molecular Weight | 186.16 g/mol | |

| Appearance | White solid | |

| Solubility | Dichloromethane |

The compound’s structure was confirmed via spectroscopic methods, including -NMR and IR, which detect the ester carbonyl (1730 cm) and lactone ketone (1700 cm) . X-ray crystallography of analogous pyranones reveals planar lactone rings with intramolecular hydrogen bonding between the hydroxyl and carbonyl groups .

Comparative Analysis with Related Compounds

Unlike fully aromatic coumarins (e.g., ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate, CAS 1821-20-1), this compound’s dihydropyran ring reduces conjugation, altering its electronic properties and reactivity . For instance, the saturated C5–C6 bond increases ring flexibility, influencing its binding affinity in enzymatic assays .

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves cyclocondensation of β-keto esters with aldehydes or ketones under acidic conditions. A patented method (JP H0259566A) describes dechlorination and decarboxylation of 6-chloro-4-hydroxy-2-oxo-2H-pyran-3-carboxylic acid to yield the target compound . Alternative approaches include:

-

Vilsmeier–Haack formylation: Reacting 3-(1-ethyl-4-hydroxy-2-oxo-quinolin-3-yl)-3-oxopropanoic acid with phosphoryl chloride and dimethylformamide .

-

Hydrazine-mediated ring-opening: Ethyl 2-oxo-2H-chromene-3-carboxylate treated with hydrazine hydrate produces malonohydrazide intermediates, which can be cyclized to pyranones .

Industrial Production and Purification

Industrial batches (e.g., BLD Pharm, Catalogue IM072380) are purified via recrystallization from ethanol or dichloromethane, achieving >95% purity . Critical process parameters include temperature control (−10°C to reflux) and catalyst selection (e.g., palladium on carbon for hydrogenation steps) .

Physicochemical Properties

Thermal and Solubility Characteristics

The compound is stable at 4°C but degrades above 100°C, with a melting point unreported due to decomposition . It is sparingly soluble in polar solvents (e.g., water, ethanol) but dissolves readily in dichloromethane and dimethyl sulfoxide . Theoretical calculations (DFT) predict a dipole moment of 3.2 D, consistent with its moderate polarity .

Spectroscopic Profiles

-

IR: Strong absorptions at 1733 cm (ester C=O) and 1637 cm (lactone C=O) .

-

-NMR (CDCl): δ 1.35 (t, 3H, CHCH), δ 4.28 (q, 2H, OCH), δ 5.39 (d, 1H, H-5), δ 5.95 (dd, 1H, H-6) .

Applications and Biological Significance

Role in Mycotoxin Synthesis

This compound is a precursor to deuterated aflatoxins (e.g., Aflatoxin G2-d3), used as internal standards in mass spectrometry to quantify fungal contamination in food . The ethyl ester group enhances stability during derivatization, while the hydroxyl group facilitates isotopic labeling .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume